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Compound of Interest

Compound Name: 2,5-Dimethyl-2-hexanol

Cat. No.: B1294443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C8H18O

alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals

in the field of drug development, offering detailed information on the isomeric structures,

physicochemical properties, experimental protocols, and applications of these compounds.

Introduction to C8H18O Alcohols
Alcohols with the molecular formula C8H18O, commonly known as octanols, are a diverse

group of organic compounds that play significant roles in various scientific and industrial fields.

Their structural diversity, arising from the numerous ways to arrange the eight carbon atoms

and position the hydroxyl (-OH) group, leads to a wide range of physical and chemical

properties. This isomeric complexity is of particular interest in drug discovery and development,

where the specific three-dimensional structure of a molecule can profoundly influence its

biological activity, metabolic stability, and pharmacokinetic profile.

One of the most critical properties of octanols in a pharmaceutical context is their lipophilicity,

often quantified by the octanol-water partition coefficient (log P). This parameter is a key

determinant of a drug's ability to cross biological membranes and is a fundamental component

of Lipinski's "Rule of Five" for predicting drug-likeness. The various structural isomers of

C8H18O exhibit a spectrum of lipophilicities, making them valuable tools for understanding and

optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug

candidates.
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This guide will systematically explore the structural landscape of C8H18O alcohols, present

their key physicochemical data in a structured format, detail relevant experimental

methodologies, and discuss their applications in the pharmaceutical sciences.

Structural Isomers of C8H18O Alcohols
There are 89 structural isomers of alcohols with the formula C8H18O. This vast number arises

from the 18 possible carbon skeletons of octane, combined with the various unique positions

for the hydroxyl group on each skeleton, leading to primary, secondary, and tertiary alcohols.

A representative list of these isomers is provided below, categorized by their carbon skeleton.

Skeleton 1: n-Octane

Octan-1-ol

Octan-2-ol

Octan-3-ol

Octan-4-ol

Skeleton 2: 2-Methylheptane

2-Methylheptan-1-ol

2-Methylheptan-2-ol

2-Methylheptan-3-ol

2-Methylheptan-4-ol

3-Methylheptan-1-ol

4-Methylheptan-1-ol

5-Methylheptan-1-ol

6-Methylheptan-1-ol
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6-Methylheptan-2-ol

Skeleton 3: 3-Methylheptane

3-Methylheptan-1-ol

3-Methylheptan-2-ol

3-Methylheptan-3-ol

3-Methylheptan-4-ol

4-Methylheptan-2-ol

5-Methylheptan-2-ol

5-Methylheptan-3-ol

6-Methylheptan-3-ol

Skeleton 4: 4-Methylheptane

4-Methylheptan-1-ol

4-Methylheptan-2-ol

4-Methylheptan-3-ol

4-Methylheptan-4-ol

Skeleton 5: 2,2-Dimethylhexane

2,2-Dimethylhexan-1-ol

2,2-Dimethylhexan-3-ol

3,3-Dimethylhexan-1-ol

4,4-Dimethylhexan-1-ol
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5,5-Dimethylhexan-1-ol

5,5-Dimethylhexan-2-ol

... and so on for the remaining 13 carbon skeletons. A comprehensive enumeration is

extensive; however, this systematic approach based on the underlying alkane structure

provides a clear framework for identifying all possible isomers.

Data Presentation: Physicochemical Properties
The physicochemical properties of C8H18O alcohol isomers vary significantly with their

structure. Branching in the carbon chain and the position of the hydroxyl group (primary,

secondary, or tertiary) influence properties such as boiling point, melting point, density, and

solubility. The following tables summarize available quantitative data for a selection of C8H18O

alcohol isomers.

Table 1: Physicochemical Properties of Selected C8H18O Alcohol Isomers
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IUPAC
Name

CAS
Number

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/cm³)

Water
Solubility
(g/L)

Octan-1-ol 111-87-5 195 -16
0.824 @

20°C
0.3

Octan-2-ol 123-96-6 179 -38
0.819 @

20°C
1.12

Octan-3-ol 589-98-0 173-175 -45
0.819 @

20°C
Insoluble

Octan-4-ol 589-62-8 176-178 -
0.817 @

20°C
-

2-Ethylhexan-

1-ol
104-76-7 184 -76

0.833 @

20°C
1.0

2,2-

Dimethylhexa

n-1-ol

2370-13-0 183-185 -
0.831 @

25°C
-

3,5,5-

Trimethylhex

an-1-ol

3452-97-9 194 -70
0.828 @

20°C
0.4

Data sourced from PubChem and the NIST Chemistry WebBook. Missing values indicate a

lack of readily available experimental data.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis,

separation, and characterization of C8H18O alcohol isomers.

Synthesis of a Branched C8H18O Alcohol: 2-Ethylhexan-
1-ol
Objective: To synthesize 2-ethylhexan-1-ol via the Guerbet reaction from n-butanol.
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Materials:

n-Butanol

Sodium butoxide (catalyst)

High-pressure autoclave reactor

Distillation apparatus

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Charge the autoclave reactor with n-butanol and a catalytic amount of sodium butoxide.

Seal the reactor and purge with an inert gas (e.g., nitrogen).

Heat the reactor to a temperature of 200-240°C and pressurize with hydrogen gas to

approximately 200 atm.

Maintain the reaction conditions for several hours, monitoring the reaction progress by taking

aliquots and analyzing them by GC.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess pressure.

Transfer the reaction mixture to a distillation apparatus.

Perform fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and

other byproducts.

Collect the fraction corresponding to the boiling point of 2-ethylhexan-1-ol (approx. 184°C).

Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.

Separation and Identification of C8H18O Alcohol
Isomers by Gas Chromatography (GC)
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Objective: To separate a mixture of C8H18O alcohol isomers and identify the components.

Instrumentation and Materials:

Gas chromatograph equipped with a flame ionization detector (FID)

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

Helium carrier gas

Syringe for sample injection

A mixture of C8H18O alcohol isomers

Individual isomer standards for retention time comparison

GC Conditions:

Injector Temperature: 250°C

Detector Temperature: 280°C

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes

Ramp: 10°C/min to 200°C

Hold at 200°C for 5 minutes

Carrier Gas Flow Rate: 1 mL/min (constant flow)

Injection Volume: 1 µL

Split Ratio: 50:1

Procedure:
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Prepare a dilute solution of the C8H18O alcohol isomer mixture in a suitable solvent (e.g.,

dichloromethane).

Inject the individual alcohol standards into the GC to determine their respective retention

times.

Inject the isomer mixture into the GC under the specified conditions.

Record the chromatogram.

Identify the peaks in the mixture's chromatogram by comparing their retention times to those

of the standards.

The relative peak areas can be used to estimate the proportion of each isomer in the

mixture.

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Objective: To characterize the structure of a C8H18O alcohol isomer using ¹H and ¹³C NMR.

Instrumentation and Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated chloroform (CDCl₃) as the solvent

Tetramethylsilane (TMS) as an internal standard

Sample of the purified C8H18O alcohol isomer

Procedure:

Dissolve a small amount of the alcohol sample (5-10 mg) in approximately 0.6 mL of CDCl₃

in an NMR tube.
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Add a small drop of TMS to the tube.

Acquire the ¹H NMR spectrum. Key signals to observe include:

The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl

group (carbinol proton), which is typically found between 3.5 and 4.5 ppm.

The chemical shift of the hydroxyl proton, which is a broad singlet and can appear over a

wide range (typically 1-5 ppm). Its position is concentration and temperature-dependent.

The integration of the signals, which corresponds to the number of protons.

Acquire the ¹³C NMR spectrum. The key signal is the carbon attached to the hydroxyl group,

which typically resonates between 60 and 80 ppm.

(Optional) Perform a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups.

Analyze the chemical shifts, splitting patterns, and integration to elucidate the connectivity of

the atoms and confirm the isomeric structure.

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Analysis & Characterization

Application

Synthesis of C8H18O Isomer
(e.g., Guerbet Reaction)

Purification
(e.g., Fractional Distillation)

Separation & Identification
(GC-MS)

Structural Elucidation
(¹H & ¹³C NMR)

Functional Group ID
(IR Spectroscopy)

Drug Development Studies
(e.g., Log P Determination)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Properties

ADME Properties

Drug Candidate
(C8H18O as model)

Octanol-Water
Partition Coefficient (Log P)

Absorption Distribution Metabolism Excretion

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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